N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Sulfamoyl Group: This step involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form the sulfamoyl group.
Oxazole Ring Formation: The oxazole ring is typically formed through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Various substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including temperature, solvent, and catalyst requirements.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfamoyl and oxazole derivatives, such as:
- N-{4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl-4-biphenylcarboxamide
- N-{4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioylacetamide
Uniqueness
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H22FN3O4S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H22FN3O4S/c1-3-29(20-7-5-4-6-8-20)34(31,32)21-13-11-19(12-14-21)27-25(30)23-16-24(33-28-23)18-10-9-17(2)22(26)15-18/h4-16H,3H2,1-2H3,(H,27,30) |
InChI Key |
COIZHENFWJZMCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F |
Origin of Product |
United States |
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